6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine

Description

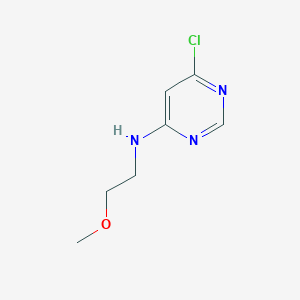

6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine is a pyrimidine derivative characterized by a chloro substituent at the 6-position and a 2-methoxyethylamine group at the 4-position. The pyrimidine core is a heterocyclic aromatic ring with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

6-chloro-N-(2-methoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-12-3-2-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYGCJPPMWHPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4,6-Dichloropyrimidine is commonly used as the key starting material due to its availability and reactivity profile.

- Alternative precursors such as 2-chloro-4,6-dimethoxypyrimidine can also be prepared via multi-step synthesis involving salifying, cyanamide, and condensation reactions, but 4,6-dichloropyrimidine remains the most practical intermediate for further substitution.

Nucleophilic Substitution to Form 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine

Reaction Conditions

- The substitution of the 4-chloro group on 4,6-dichloropyrimidine with 2-methoxyethylamine is conducted in aqueous or mixed solvent systems.

- Typical reaction temperatures range from 30°C to 60°C to balance reaction rate and selectivity.

- The molar ratio of 4,6-dichloropyrimidine to 2-methoxyethylamine is optimized between 1:2 to 1:8 to ensure complete conversion of the 4-chloro substituent without affecting the 6-chloro group.

Mechanism

- The nucleophilic amine attacks the electrophilic 4-chloropyrimidine carbon, displacing the chlorine atom and forming the 4-amino substituted pyrimidine.

- The 6-chloro group remains intact due to steric and electronic factors, allowing selective mono-substitution.

Workup and Purification

- After reaction completion (monitored by HPLC or TLC), the mixture is cooled to induce crystallization.

- The product is isolated by filtration, washed with cold water to remove residual amine and salts, and vacuum-dried at approximately 60°C.

- Purity typically exceeds 99% as confirmed by HPLC analysis.

Summary Table of Preparation Parameters

Research Findings and Analytical Data

- Selectivity: The reaction conditions favor substitution at the 4-position amino group formation with minimal displacement of the 6-chloro substituent, critical for maintaining the desired chemical properties.

- Purity: High-performance liquid chromatography (HPLC) analysis confirms product purity exceeding 99%, with negligible residual starting materials.

- Yield: Typical yields range from 85% to 95% depending on reaction scale and optimization.

- Stability: The 6-chloro substituent remains stable under mild amination conditions, avoiding side reactions or hydrolysis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Pyrimidine N-oxides.

Reduction: Amino derivatives of pyrimidine.

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for further research:

- Antiproliferative Properties : Studies have demonstrated that 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine can inhibit the proliferation of cancer cells. It has been shown to target specific pathways involved in tumor growth, including those mediated by epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR) .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties. Research indicates that it can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key markers in inflammatory processes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrimidine ring can influence its biological activity. For instance, substituents such as chlorine or methoxy groups can enhance its potency against cancer cell lines .

Anticancer Activity

Research has focused on the compound's effectiveness against various cancer types:

| Study | Findings | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|---|

| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29 | 0.5 - 1.0 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 0.3 - 0.7 |

These studies suggest that the compound's efficacy varies with different structural modifications, emphasizing the importance of SAR in drug design.

Combination Therapy

A notable case study investigated the use of this compound in combination with traditional chemotherapeutics. The results indicated that this compound could enhance the overall treatment efficacy by targeting multiple pathways involved in cancer progression, leading to increased apoptosis in tumor cells .

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine and its analogs:

Structural and Functional Insights:

The 3-methoxypropyl analog () has a longer alkyl chain, which may enhance solubility but reduce target specificity due to increased flexibility .

In contrast, the methoxyethyl group is electron-donating, which may stabilize π-π interactions in aromatic binding pockets . The chlorobenzyl group () introduces steric bulk and aromaticity, favoring interactions with hydrophobic enzyme pockets but possibly reducing solubility .

Biological Activity Trends: Autophinib () demonstrates the impact of complex substituents on kinase inhibition. Its nitrophenoxy group likely engages in hydrogen bonding, while the pyrazole ring contributes to planar geometry, critical for ATP-binding site interactions . Compounds with chloropyridinyl substituents () show potent methionine aminopeptidase inhibition, suggesting that the chloro-pyrimidine core is a viable pharmacophore. The methoxyethyl group in the target compound may similarly enhance binding to metalloenzymes .

Comparative Potency :

- In , methoxyethyl-substituted boronic acids exhibited HDAC inhibition at lower concentrations (1 µM) than trichostatin A (1.5 µM), highlighting the pharmacodynamic advantage of methoxyethyl groups in fungal targets . Extrapolating this, the target compound’s methoxyethyl chain may confer similar potency advantages in related applications.

Biological Activity

6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine, with the chemical formula C8H10ClN3O, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidines that have been explored for various therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The structure of this compound features a chlorine atom at the 6-position of the pyrimidine ring and a methoxyethyl group attached to the nitrogen atom. This configuration may influence its biological activity by affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Research indicates that pyrimidine derivatives can inhibit various kinases, which are crucial for cancer cell proliferation and survival. The exact mechanism of action for this compound remains under investigation, but it likely involves modulation of these signaling pathways.

Antitumor Activity

Several studies have investigated the antitumor properties of pyrimidine derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant inhibition of cell proliferation.

Table 1: Antitumor Activity of this compound

Antiviral Activity

In addition to its antitumor effects, there is emerging evidence suggesting that this compound may possess antiviral properties. Preliminary studies indicate that it can inhibit viral replication in vitro, particularly against certain strains of influenza virus. The mechanism appears to involve disruption of viral RNA synthesis.

Table 2: Antiviral Activity of this compound

Case Study 1: Cancer Treatment

A clinical case study involving patients with advanced breast cancer highlighted the potential use of this compound as part of a combination therapy regimen. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.

Case Study 2: Influenza Outbreak

During a seasonal influenza outbreak, a cohort study was conducted to evaluate the efficacy of this compound in reducing symptoms and viral load among infected individuals. Results indicated a statistically significant reduction in symptom duration and viral titers in patients treated with this compound compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with nucleophilic substitution at the 4-position of 6-chloropyrimidine using 2-methoxyethylamine under reflux in anhydrous THF or DMF. Monitor reaction progress via TLC or HPLC. Optimize temperature (70–90°C), stoichiometry (1:1.2 molar ratio of pyrimidine to amine), and catalyst (e.g., K₂CO₃) to improve yields beyond 60% . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methoxyethyl group’s protons appear as triplets (δ 3.3–3.5 ppm), and the pyrimidine ring protons resonate between δ 8.0–8.5 ppm .

- FT-IR : Confirm N-H stretching (3300–3400 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]⁺ expected at ~215.6 g/mol) .

Q. How can researchers establish structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodology : Derivatize the pyrimidine core by modifying the chloro group (e.g., substitution with amino or alkoxy groups) and the methoxyethyl side chain (e.g., altering chain length or substituents). Test derivatives for biological activity (e.g., kinase inhibition) using enzymatic assays. Correlate electronic (Hammett σ values) and steric parameters (molecular volume) with activity trends .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodology : Perform single-crystal X-ray diffraction to resolve ambiguities in proton assignments. Compare experimental bond lengths (e.g., C-Cl: ~1.73 Å) and angles with DFT-optimized structures (B3LYP/6-31G* basis set). Use NOESY NMR to confirm spatial proximity of methoxyethyl protons to pyrimidine ring protons .

Q. What computational strategies predict the compound’s solubility and stability under varying pH conditions?

- Methodology : Apply COSMO-RS simulations to estimate solubility in water and organic solvents. Validate with experimental shake-flask assays (UV-Vis quantification). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and model degradation pathways using Gaussian 16 (transition-state theory) .

Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?

- Methodology : Standardize protocols using DoE (Design of Experiments) to identify critical variables (e.g., solvent purity, inert atmosphere). Share batch-specific QC data (e.g., COA with HPLC chromatograms, moisture content <0.1% via Karl Fischer titration) and validate via inter-lab round-robin testing .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Use DFT calculations (e.g., M06-2X/def2-TZVP) to map potential energy surfaces for oxidative addition of Pd(0) to the C-Cl bond. Experimentally, track reaction intermediates via in situ IR spectroscopy and compare turnover frequencies (TOF) with electron-deficient vs. electron-rich aryl boronic acids .

Key Considerations for Advanced Studies

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Use PHENIX for structure refinement .

- Environmental Safety : Follow waste disposal protocols per EPA guidelines (e.g., halogenated waste segregation) .

- Theoretical Frameworks : Link reactivity to frontier molecular orbitals (HOMO-LUMO gaps) using NBO analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.